Paniculidine A discovery and isolation from Murraya exotica
Paniculidine A discovery and isolation from Murraya exotica
An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Paniculidine A from Murraya exotica
Foreword: The Quest for Novel Bioactive Alkaloids
The intricate tapestry of natural products has perennially served as a foundational source for modern drug discovery. Among these, alkaloids—naturally occurring organic compounds containing at least one nitrogen atom—stand out for their profound physiological effects and structural diversity.[1][2] The genus Murraya, belonging to the Rutaceae family, is a rich reservoir of such compounds, with a history of use in traditional medicine for treating a variety of ailments, including stomach aches, rheumatism, and pain.[3][4][5] Murraya exotica, also known as Murraya paniculata, is particularly noted for its abundance of coumarins and alkaloids in its roots.[4][6] This guide provides a detailed technical overview of the discovery, isolation, and structural elucidation of Paniculidine A, a novel indole alkaloid identified from this promising botanical source.[7]
Part 1: Isolation of Paniculidine A: From Plant to Pure Compound
The successful isolation of a target natural product is a multi-stage process that hinges on the systematic separation of the desired molecule from a complex matrix of other phytochemicals. The strategy for isolating Paniculidine A leverages the fundamental chemical properties of alkaloids, particularly their basicity.[1][8]
Rationale for Sourcing
Phytochemical investigations have revealed that the roots of M. exotica are a concentrated source of alkaloids, including the paniculidine family, when compared to other parts of the plant, such as the leaves.[4][6] This informed the decision to utilize the root material for the isolation of Paniculidine A, maximizing the potential yield.
Experimental Protocol: Extraction and Purification
The isolation workflow is designed to first enrich the alkaloidal content from the crude plant extract and then purify the target compound through sequential chromatographic techniques.[9]
Step 1: Preparation of Plant Material and Initial Extraction
-
Harvesting and Preparation: The roots of Murraya exotica are harvested, washed, and air-dried. The dried material is then ground into a moderately coarse powder to increase the surface area for efficient solvent extraction.[8]
-
Solvent Extraction: The powdered root material is exhaustively extracted with a polar solvent, typically methanol or ethanol, at room temperature. This process dissolves a broad spectrum of metabolites, including the target alkaloids.[10]
-
Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude viscous residue.
Step 2: Acid-Base Partitioning for Alkaloid Enrichment This crucial step exploits the basic nature of alkaloids to separate them from neutral and acidic compounds.[8][11]
-
The crude residue is redissolved in a 5% aqueous solution of a strong acid, such as hydrochloric acid (HCl).[12] In this acidic medium, the nitrogen-containing alkaloids form water-soluble salts (e.g., R₃N + H⁺ → R₃NH⁺Cl⁻).
-
This acidic aqueous solution is then washed with an immiscible organic solvent like chloroform or diethyl ether. Neutral and weakly acidic compounds partition into the organic layer, while the protonated alkaloids remain in the aqueous layer.
-
The aqueous layer is collected and basified by the gradual addition of an alkali, such as ammonium hydroxide (NH₄OH), to a pH of 9-10.[13] This deprotonates the alkaloid salts, converting them back into their free base form, which is soluble in organic solvents.
-
The now-basic aqueous solution is repeatedly extracted with an organic solvent (e.g., chloroform). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield a crude alkaloid extract.[13]
Step 3: Chromatographic Purification The crude alkaloid mixture is subjected to a series of chromatographic separations to isolate Paniculidine A.[9][14][15]
-
Flash Column Chromatography (FCC): The crude alkaloid extract is first fractionated using flash column chromatography over silica gel.[13] A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the alkaloids based on their polarity. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions identified as containing Paniculidine A are pooled and subjected to further purification using preparative HPLC.[9] A reversed-phase C18 column with a suitable mobile phase (e.g., a methanol/water gradient) is typically used to achieve high-resolution separation, yielding the pure compound.
Isolation Workflow Diagram
Caption: Workflow for the isolation of Paniculidine A.
Part 2: Structural Elucidation of Paniculidine A
With the pure compound in hand, the next critical phase is to determine its molecular structure. This is accomplished through a combination of spectroscopic techniques that provide complementary pieces of information, which are then assembled to reveal the complete chemical architecture.[16][17][18]
Physicochemical Properties and Molecular Formula
Paniculidine A was isolated as a colorless oil.[7] High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a new molecule.[2][19] For Paniculidine A, HRMS analysis provided a molecular ion peak suggesting a molecular formula of C₁₄H₁₇NO₂.[7][20] This formula allows for the calculation of the degree of unsaturation (or double bond equivalents), which provides initial clues about the presence of rings and/or multiple bonds in the structure.
Spectroscopic Data Analysis
-
Ultraviolet (UV) Spectroscopy: The UV spectrum of Paniculidine A in ethanol showed absorption maxima (λmax) at 277, 283, and 292 nm.[7] This absorption pattern is highly characteristic of an indole chromophore, providing the first major clue to the core scaffold of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorptions for Paniculidine A would include peaks corresponding to N-H stretching (from the indole ring), C=O stretching (from an ester group), and C-H stretching (from alkyl groups).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[21]
-
¹H NMR: This spectrum reveals the number of different types of protons, their chemical environment, and their connectivity to neighboring protons (through spin-spin coupling). The spectrum of Paniculidine A would show characteristic signals for aromatic protons on the indole ring, protons adjacent to the nitrogen and ester groups, and aliphatic protons.
-
¹³C NMR: This spectrum provides information about the carbon skeleton, showing a distinct signal for each unique carbon atom. For Paniculidine A, 14 distinct carbon signals would be observed, corresponding to the molecular formula.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for assembling the final structure.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, allowing for the tracing of proton-proton connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments of the molecule together.
-
-
By meticulously analyzing the data from these complementary spectroscopic methods, the structure of Paniculidine A was unequivocally determined to be methyl 2-methyl-4-(indol-3-yl)-butyrate .[7]
Summary of Physicochemical and Spectroscopic Data
| Property | Data | Reference |
| Physical State | Colorless oil | [7] |
| Molecular Formula | C₁₄H₁₇NO₂ | [7][20] |
| Molecular Weight | 231.1256 (Calculated), 231.295 (Monoisotopic) | [7][20] |
| Optical Rotation | [α]²⁴D -31.9° (c=0.1, CHCl₃) | [7] |
| UV (EtOH) λmax (log ε) | 277sh (3.75), 283 (3.78), 292 (3.71) nm | [7] |
| Identification Methods | Mass Spectrometry, NMR Spectroscopy | [20] |
Part 3: Biological Context and Future Directions
Potential Bioactivity
While specific bioactivity data for pure Paniculidine A is limited in initial discovery reports, studies on extracts from the roots of M. exotica, which are known to be rich in paniculidines, have shown promising results.[6] Notably, these extracts have demonstrated the ability to inhibit the migration of colon cancer cells, suggesting potential applications in cancer metastasis chemoprevention.[6] This provides a strong rationale for further pharmacological evaluation of purified Paniculidine A to determine its specific contribution to this activity and to explore other potential therapeutic effects.
Hypothesized Biosynthetic Pathway
Indole alkaloids are typically derived from the amino acid tryptophan. The structure of Paniculidine A suggests a plausible biosynthetic pathway originating from tryptophan and involving the addition of a five-carbon isoprene unit.
Caption: Hypothesized biosynthetic pathway for Paniculidine A.
Conclusion
The discovery of Paniculidine A from Murraya exotica exemplifies a classic natural product chemistry workflow, progressing from ethnobotanical knowledge to systematic isolation and rigorous structural elucidation. The identification of this novel indole alkaloid adds to the rich chemical diversity of the Murraya genus and provides a new molecular entity for pharmacological screening. Future research, including total synthesis to confirm the structure and provide material for extensive biological testing, as well as deeper investigation into its mechanism of action, is warranted to fully explore the therapeutic potential of Paniculidine A.
References
-
Kinoshita, T., Tatara, S., & Sankawa, U. (1985). STRUCTURES OF PANICULIDINES A AND B : NOVEL PRENYLINDOLES FROM MURRAYA PANICULATA. CHEMICAL & PHARMACEUTICAL BULLETIN, 33(4), 1770–1773. [Link]
-
Biopurify. Paniculidine A - CAS 97399-93-4. [Link]
-
He, X., et al. (2017). Promising Compounds From Murraya exotica for Cancer Metastasis Chemoprevention. National Institutes of Health. [Link]
-
Bestchrom. (2024). Application of chromatographic technique in natural products. [Link]
-
Fouda, A. A. (2021). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. ResearchGate. [Link]
-
MDPI. (2023). Phytochemistry and Biological Activities of Murraya Species. PMC. [Link]
-
Goshawk, J., & Wood, M. (n.d.). Analysis of Plant Alkaloids Through Accurate Mass Screening and Discovery. Waters Corporation. [Link]
-
JEOL Ltd. (n.d.). Molecular Structure Analysis of Alkaloids. [Link]
-
Pharmacognosy. (n.d.). General Methods of Extraction and Isolation of Alkaloids. [Link]
-
LCGC International. (2024). Advances in Chromatographic Techniques for the Extraction and Characterization of Plant-Based Bioactive Compounds. [Link]
-
National Institutes of Health. (2022). Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines. [Link]
-
Journal of Natural Products. (2024). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. ACS Publications. [Link]
-
ResearchGate. (n.d.). Results of phytochemical screening of Murraya exotica L. extract. [Link]
-
SlideShare. (n.d.). Structural determination of alkaloids. [Link]
-
A review on chemical composition and pharmacological properties of Murayya paniculata. (n.d.). [Link]
- Google Patents. (1995).
-
IIP Series. (n.d.). CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. [Link]
-
ResearchGate. (n.d.). The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH 3 ] + fragment ion. [Link]
-
SlidePlayer. (n.d.). Alkaloids General methods of structural elucidation of Alkaloids. [Link]
-
Frontiers. (n.d.). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. [Link]
-
National Institutes of Health. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. [Link]
-
National Institutes of Health. (2019). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PMC. [Link]
-
JSM Central. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. [Link]
-
Lifeasible. (n.d.). Alkaloid Extraction Methods. [Link]
-
National Institutes of Health. (2024). A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen. PMC. [Link]
-
ResearchGate. (1990). Isolation and structure elucidation of punicalagin, a toxic hydrolysable tannin, from Terminalia oblongata. [Link]
-
National Institutes of Health. (2024). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. PMC. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. [Link]
-
YouTube. (2022). Chromatography and Natural Products Purification. [Link]
-
ResearchGate. (n.d.). Bioactivity studies and chemical constituents of Murraya paniculata (Linn) Jack. [Link]
-
YouTube. (2023). Alkaloids - Structural elucidation & determination. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular Structure Analysis of Alkaloids | Applications Notes | JEOL Ltd. [jeol.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promising Compounds From Murraya exotica for Cancer Metastasis Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STRUCTURES OF PANICULIDINES A AND B : NOVEL PRENYLINDOLES FROM MURRAYA PANICULATA [jstage.jst.go.jp]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. jsmcentral.org [jsmcentral.org]
- 10. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 11. jocpr.com [jocpr.com]
- 12. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 13. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of chromatographic technique in natural products - Bestchrom [bestchrom.com]
- 15. iipseries.org [iipseries.org]
- 16. Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural determination of alkaloids | PPS [slideshare.net]
- 18. lkouniv.ac.in [lkouniv.ac.in]
- 19. lcms.cz [lcms.cz]
- 20. CAS 97399-93-4 | Paniculidine A [phytopurify.com]
- 21. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
